molecular formula C12H18ClN B1453364 N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride CAS No. 1257535-57-1

N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride

Cat. No. B1453364
M. Wt: 211.73 g/mol
InChI Key: DOCCZMIRRYJWKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride (DMCPAH) is an organic compound that is widely used in scientific research. It is a colorless, crystalline solid with a molecular weight of 219.7 g/mol and a melting point of 116-120°C. Its structure consists of a cyclopropyl ring attached to a dimethylbenzyl group and a hydrochloride group. DMCPAH is a versatile compound that can be used in many different applications, including synthesis, research, and lab experiments.

Scientific Research Applications

“N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride” is a chemical compound with the CAS Number: 1257535-57-1 . Its molecular weight is 211.73 . It’s also known by the synonyms N-Cyclopropyl-2,4-dimethylbenzylamine hydrochloride, and 4-[(Cyclopropylamino)methyl]-m-xylene hydrochloride .

In terms of safety, it has been classified with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage .

properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c1-9-3-4-11(10(2)7-9)8-13-12-5-6-12;/h3-4,7,12-13H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCCZMIRRYJWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC2CC2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethylbenzyl)cyclopropylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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